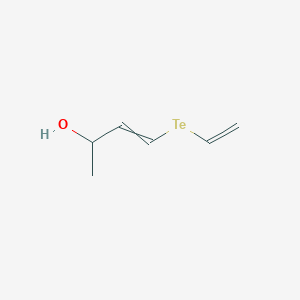
4-(Ethenyltellanyl)but-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethenyltellanyl)but-3-en-2-ol is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethenyltellanyl)but-3-en-2-ol typically involves the reaction of tellurium-containing reagents with butenol derivatives. One common method is the reaction of tellurium tetrachloride with 3-buten-2-ol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Ethenyltellanyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tellurium atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction can produce tellurium hydrides.
Scientific Research Applications
4-(Ethenyltellanyl)but-3-en-2-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism by which 4-(Ethenyltellanyl)but-3-en-2-ol exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound may generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbut-3-en-2-ol: Similar structure but with a phenyl group instead of a tellurium atom.
3-Buten-2-ol: Lacks the tellurium atom, making it less reactive in certain chemical reactions.
4-(Methylthio)but-3-en-2-ol: Contains a sulfur atom instead of tellurium, leading to different chemical properties.
Uniqueness
4-(Ethenyltellanyl)but-3-en-2-ol is unique due to the presence of the tellurium atom, which imparts distinct chemical reactivity and potential biological activity not observed in similar compounds with sulfur or carbon atoms.
Properties
CAS No. |
85035-69-4 |
|---|---|
Molecular Formula |
C6H10OTe |
Molecular Weight |
225.7 g/mol |
IUPAC Name |
4-ethenyltellanylbut-3-en-2-ol |
InChI |
InChI=1S/C6H10OTe/c1-3-8-5-4-6(2)7/h3-7H,1H2,2H3 |
InChI Key |
CVSBSJLEBLARQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C[Te]C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















